2,3,5,6-Tetrafluorotyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of four fluorine atoms attached to the aromatic ring. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential applications in studying tyrosine phosphorylation and enzyme inhibition, particularly in relation to tyrosinase activity.
Source: The compound can be synthesized through various chemical methods, utilizing starting materials such as tyrosine or its derivatives. The presence of fluorine atoms enhances the compound's stability and alters its biochemical properties, making it a valuable tool in research.
Classification: 2,3,5,6-Tetrafluorotyrosine belongs to the class of fluorinated amino acids. Its unique structure allows it to participate in biochemical processes differently than non-fluorinated counterparts.
The synthesis of 2,3,5,6-Tetrafluorotyrosine typically involves several steps:
One notable method includes the use of high hydrostatic pressure during the synthesis process, which has been shown to facilitate the reaction and improve yields . Additionally, specific reagents like sulfuryl fluoride or other fluorinating agents may be employed to achieve selective fluorination.
The molecular structure of 2,3,5,6-Tetrafluorotyrosine features a phenolic hydroxyl group and an amine group typical of tyrosine but with four fluorine substituents on the aromatic ring. This modification affects both the electronic properties and steric hindrance around the molecule.
2,3,5,6-Tetrafluorotyrosine can participate in various chemical reactions typical for amino acids:
Research has shown that the reactivity of tetrafluorinated compounds can differ significantly from their non-fluorinated analogs due to altered electronic effects and steric factors . This makes them useful for probing enzyme mechanisms and interactions.
The mechanism by which 2,3,5,6-Tetrafluorotyrosine exerts its effects primarily involves its role as a substrate or inhibitor in enzymatic reactions. For instance:
In vitro assays have demonstrated that tetrafluorotyrosine can significantly reduce enzyme activity at specific concentrations (IC50 values), indicating its potential as a therapeutic agent targeting pigmentation disorders or melanoma .
2,3,5,6-Tetrafluorotyrosine has several applications in scientific research:
The strategic design of 2,3,5,6-tetrafluorotyrosine (F₄-Tyr) leverages fluorine's unique electronic and steric properties to create tyrosine analogs with tailored biochemical properties. Tetrafluorination dramatically alters the tyrosine phenol ring's electrostatic potential, reducing its capacity for π-π stacking and cation-π interactions critical for protein-protein recognition and enzyme-substrate binding. Quantum mechanical calculations demonstrate that tetrafluorination decreases the binding energy for aromatic-cation interactions by 60-75% compared to native tyrosine, fundamentally altering molecular recognition properties [4]. This modification creates a biological probe for investigating tyrosine-dependent processes where electrostatic contributions are mechanistically significant [2] [4].
The steric profile of F₄-Tyr closely matches natural tyrosine (molecular volume differential < 5%), enabling incorporation without significant backbone distortion. This precise isostericity allows researchers to isolate and study electronic effects independently from steric factors in biological systems. In signal transduction studies, F₄-Tyr serves as a phosphatase-stable phosphotyrosine mimic when incorporated into peptide substrates, enabling investigation of phosphorylation-dependent pathways without enzymatic degradation [6]. Additionally, the enhanced lipophilicity (πLogP increase ≈ 1.2) improves blood-brain barrier penetration for neuro-targeted radiopharmaceuticals, as demonstrated in tumor-imaging analogs [2] [5].
Table 1: Electrostatic and Physicochemical Properties of Fluorinated Tyrosine Analogs
Compound | Relative Cation-π Binding Energy (kcal/mol) | pKa Phenol | πLogP | Molecular Volume (ų) |
---|---|---|---|---|
Tyrosine | 0 (Reference) | 10.1 | -1.05 | 142.7 |
2,6-Difluoro-Tyr | -35% | 8.9 | -0.15 | 144.2 |
2,3,5,6-Tetrafluoro-Tyr | -70% | 7.2 | 0.18 | 146.8 |
Synthetic access to 2,3,5,6-tetrafluorotyrosine demands precise regiocontrol to overcome the inherent challenges of polyfluorination. The predominant strategy employs organotin intermediates for subsequent halogen exchange. This approach begins with protected iodotyrosine derivatives, where palladium-catalyzed stannylation installs the trialkylstannane group essential for fluorination. Treatment with tetrakis(pyridine)copper(II) triflate and nucleophilic [¹⁸F]fluoride or non-radioactive fluoride sources achieves regioselective fluorination with 19-28% radiochemical yield (RCY) for radiofluorinated versions and >85% chemical yield for cold analogs [2]. The stereochemical integrity (e.e. >99%) remains preserved when starting from enantiomerically pure tyrosine, crucial for biological applications where chirality affects target engagement [2].
Alternative pathways include direct electrophilic fluorination using acetyl hypofluorite (AcOF) or Selectfluor™, though these methods often produce complex mixtures requiring rigorous HPLC purification. More recently, late-stage fluorination of tyrosine-containing peptides has been achieved using the prosthetic group [¹⁸F]FS-PTAD (4-[¹⁸F]fluorosulfonylphenyl-1,2,4-triazoline-3,5-dione). This reagent undergoes "tyrosine-click" chemistry, forming a stable linkage with phenolic residues under physiological conditions [5]. While primarily developed for PET tracer synthesis, this methodology demonstrates potential for site-selective modification of complex peptides containing F₄-Tyr.
Achieving complete tetrafluorination requires sophisticated catalytic systems to overcome the decreasing reactivity of partially fluorinated intermediates. Palladium-mediated cross-coupling forms the cornerstone of modern synthesis, with Pd₂(dba)₃/P(t-Bu)₃ systems demonstrating superior performance in the critical Stille coupling step. This catalyst combination achieves >95% conversion in the stannylation of iodotyrosine precursors at 60°C in DMF, significantly reducing reaction times compared to traditional Pd(PPh₃)₄ systems (4 hours vs. 24 hours) [2].
For fluorination, copper(II)-mediated fluoride transfer proves essential. Tetrakis(pyridine)copper(II) triflate [Cu(py)₄(OTf)₂] acts as both oxidant and fluoride shuttle, facilitating the conversion of arylstannanes to aryl fluorides. The system operates optimally with anhydrous [¹⁸F]KF/K₂.2.2.2 complex in acetonitrile at 85°C, achieving RCYs of 28% for tetrafluorinated tyrosine analogs within 20 minutes [2]. Non-radioactive synthesis employs silver(I) fluoride (AgF) as a stoichiometric fluoride source with copper catalysis, yielding 70-85% of F₄-Tyr derivatives. Crucially, these conditions preserve acid-labile protecting groups (Boc, Fmoc) essential for peptide synthesis applications.
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction Step | Optimal Catalyst System | Reaction Conditions | Yield | Stereochemical Integrity |
---|---|---|---|---|
Stannylation | Pd₂(dba)₃ (5 mol%), P(t-Bu)₃ (15 mol%) | DMF, 60°C, 4h | >95% | >99% ee preserved |
Radiofluorination | Cu(py)₄(OTf)₂ (0.1 equiv), [¹⁸F]KF/K₂.2.2.2 | CH₃CN, 85°C, 20 min | 19-28% RCY | Complete retention |
Cold Fluorination | Cu(OTf)₂ (20 mol%), AgF (3 equiv) | DMF, 100°C, 1h | 70-85% | >99% ee preserved |
The incorporation of 2,3,5,6-tetrafluorotyrosine into peptides presents distinct challenges depending on the synthetic strategy employed. Solution-phase peptide synthesis (SPPS) offers advantages for short sequences (<8 residues) containing F₄-Tyr. The commercially available Fmoc-2,3,5,6-tetrafluoro-L-tyrosine (CAS 875669-72-0) features standard Fmoc protection, enabling coupling with uronium reagents (HBTU/HATU) in DMF with 3-5 equivalents of amino acid [1]. However, solution-phase routes require extensive protecting group management and exhibit diminishing yields for longer peptides due to solubility constraints and purification challenges after each coupling step.
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry has become the preferred method despite initial concerns about fluorinated amino acid stability. The F₄-Tyr building block demonstrates excellent compatibility with standard SPPS protocols when coupled using 5 equivalents preactivated with HCTU/HOBt/DIPEA (1:1:1) for 30-60 minutes per coupling cycle [3] [10]. The tetrafluorinated phenol group exhibits enhanced stability toward piperidine deprotection (20% in DMF) compared to sulfated or phosphorylated tyrosines, with <2% defluorination observed over 10 deprotection cycles [3]. Microwave-assisted SPPS significantly improves incorporation efficiency, reducing coupling times from 2 hours to 10 minutes while maintaining >98% coupling efficiency per cycle [10].
Critical considerations for SPPS include:
Table 3: Synthesis Route Comparison for F₄-Tyr-Containing Peptides
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Optimal Peptide Length | <8 residues | 5-50 residues |
F₄-Tyr Incorporation Efficiency | 85-92% per step | 98-99% per coupling |
Sequence-Dependent Challenges | Aggregation in non-polar segments | Difficult sequences require pseudoproline dipeptides |
Purification Complexity | Multiple chromatographic steps after each coupling | Single purification after full assembly |
Scale Feasibility | Gram-scale possible with decreasing yield | Milligram to gram scale with consistent efficiency |
Specialized Equipment | Standard glassware | Peptide synthesizer recommended |
Typical Total Yield (10-mer) | 15-25% | 40-65% |
The development of pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs (PheX-D6 and PheX-B5) represents a groundbreaking biological approach, enabling site-specific incorporation of F₄-Tyr into recombinant proteins in both E. coli and HEK 293T cells. This system bypasses traditional synthesis limitations for proteins containing multiple F₄-Tyr residues or those exceeding 50 amino acids. Intact protein mass spectrometry confirms incorporation fidelity >95% when using optimized synthetases in minimal media supplemented with 0.5 mM F₄-Tyr [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2